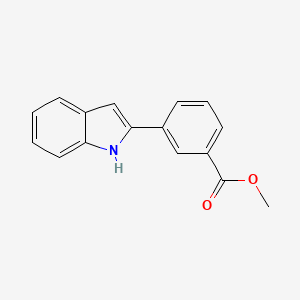

methyl 3-(1H-indol-2-yl)benzoate

Description

Significance of Indole (B1671886) and Benzoate (B1203000) Moieties in Chemical Synthesis

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone in heterocyclic chemistry. researchgate.nete-journals.in It is a privileged scaffold found in a vast array of natural products and synthetic compounds with diverse biological activities. ontosight.ai Many approved drugs, including the anti-inflammatory agent Indomethacin and various antimigraine medications of the triptan class, are built upon the indole core. e-journals.inwikipedia.org The indole ring is a key component in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biological processes. ontosight.ai Its derivatives are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral properties. ontosight.ainih.gov

Similarly, the benzoate moiety, an ester of benzoic acid, is a common structural unit in chemical synthesis. Methyl benzoate and its derivatives are widely used as flavorings and solvents. nih.gov In the pharmaceutical context, substituted benzoates serve as crucial intermediates and components of active pharmaceutical ingredients, such as the antifungal compound diglitin A and the antitumor drug pemetrexed (B1662193) disodium. nih.gov The combination of these two moieties in one molecule creates a novel chemical entity with potential for unique properties and applications.

Overview of Structural Features and Synthetic Interest

The structure of methyl 3-(1H-indol-2-yl)benzoate is characterized by the direct carbon-carbon bond between the C2 position of the indole ring and the C3 position of the methyl benzoate ring. This linkage creates a 2-arylindole system. Indoles with substituents at the C2 position are of significant interest as they are found in several alkaloids and pharmacologically important substances. researchgate.net The presence of an electron-withdrawing group, such as the methyl ester on the phenyl ring, can influence the electronic properties of the indole nucleus and its ability to interact with biological targets. e-journals.in

The synthesis of 2-arylindoles is a central theme in organic chemistry, with several established methods. The most classical and widely used is the Fischer indole synthesis , discovered in 1883. wikipedia.orgtcichemicals.comthermofisher.com This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.orgtcichemicals.com For this compound, a plausible Fischer synthesis would involve the reaction of phenylhydrazine with methyl 3-acetylbenzoate.

Modern synthetic chemistry has expanded the toolbox for creating 2-arylindoles. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling followed by cyclization, offer an alternative route. nih.gov This method involves reacting a substituted 2-iodoaniline (B362364) with a terminal alkyne. nih.gov Other transition-metal-catalyzed reactions, for instance using ruthenium complexes, have also been developed for the efficient construction of indole scaffolds. acs.org

Table 1: Selected Synthetic Methods for 2-Arylindoles

| Method | Starting Materials | Catalyst/Reagents | Key Features |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Substituted Acetophenone | Brønsted or Lewis acids (e.g., H₂SO₄, PPA, BF₃·OEt₂) | Classical, robust, and widely applicable method for indole ring formation. e-journals.inwikipedia.orgtcichemicals.com |

| Palladium-Catalyzed Cyclization | 2-Iodoaniline, Terminal Alkyne | Palladium catalyst, Base | One-pot procedure involving Sonogashira coupling followed by cycloaddition. nih.gov |

| Ruthenium-Catalyzed Cascade | 2-Alkenylaniline, Diazo compound | Ruthenium(II) complex | Simultaneous construction of the indole ring and introduction of the N-aryl group. acs.org |

Scope of Academic Research on this compound

While direct studies on this compound are not extensively documented, the academic research on the broader class of 2-arylindoles provides a clear context for its scientific importance. Research into these compounds is driven by the search for new therapeutic agents.

For example, various 2-arylindole derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes like nitric oxide synthase and the transcription factor NFκB, which are implicated in inflammation and cancer. nih.gov Other studies have demonstrated the antibacterial and antibiofilm activities of indole-based compounds, highlighting their potential to address the challenge of antibiotic resistance. researchgate.netnih.govresearchgate.net The structural framework of 2-arylindoles is seen as a promising starting point for the development of small molecule drugs with a range of biological activities. nih.gov

The synthesis and characterization of novel derivatives like this compound are crucial first steps in this discovery process. Future research would likely involve its synthesis, full structural elucidation using techniques like NMR and mass spectrometry, and subsequent screening for various biological activities. Such studies contribute to the fundamental understanding of structure-activity relationships within this important class of heterocyclic compounds.

Table 2: Investigated Biological Activities of Structurally Related Indole Derivatives

| Compound Class | Investigated Activity | Research Finding |

|---|---|---|

| 2-Arylindoles | Anti-inflammatory / Cancer Prevention | Identified potent inhibitors of nitric oxide production and NFκB activation. nih.gov |

| 2-Arylindoles | Antibacterial | Showed activity against Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net |

| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles | Antimicrobial / Antibiofilm | Exhibited significant activity against Staphylococcus aureus (including MRSA) and Candida albicans. nih.gov |

| Indole-based Atropisomers | Asymmetric Synthesis | Developed methods for creating axially chiral 2-arylindoles, which are important for stereospecific drug interactions. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

methyl 3-(1H-indol-2-yl)benzoate |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)17-15/h2-10,17H,1H3 |

InChI Key |

KYRGKTWKSJGGGT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 1h Indol 2 Yl Benzoate and Analogs

Direct Synthesis Approaches

Direct methods typically involve the formation of the indole (B1671886) ring or the attachment of the aryl group through classical organic reactions such as condensation and esterification.

Condensation reactions are a foundational tool in organic synthesis where two molecules combine, often with the elimination of a small molecule like water. libretexts.org In the context of synthesizing 2-arylindoles, condensation can be employed to construct the indole scaffold from appropriate precursors. For instance, methods like the Fischer indole synthesis could theoretically be adapted, using a suitably substituted phenylhydrazine (B124118) and a ketone bearing the methyl benzoate (B1203000) moiety.

More directly, condensation reactions can form the crucial C2-aryl bond. An example involves the polyphosphoric acid-mediated condensation of indoles with other aromatic precursors to create complex chimeric molecules. nih.gov Another relevant strategy is the reaction of 2-((alkylthio)(aryl)methylene)malononitrile with 1,2-aminothiol, which proceeds through a condensation-cyclization mechanism to form a new heterocyclic ring attached to an aryl group, demonstrating the versatility of condensation-based strategies. nih.gov While not a direct synthesis of the target compound, these principles illustrate how condensation can be a key step in building complex indole derivatives.

Esterification is a common and efficient method for producing esters from carboxylic acids and alcohols. libretexts.org For the synthesis of methyl 3-(1H-indol-2-yl)benzoate, this process typically involves the preliminary synthesis of its corresponding carboxylic acid, 3-(1H-indol-2-yl)benzoic acid. This acid precursor can then be converted to the desired methyl ester.

The most prevalent method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comnih.gov The reaction is an equilibrium process; therefore, using a large excess of methanol (B129727) and/or removing the water formed during the reaction helps to drive the equilibrium towards the formation of the ester product. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity, followed by nucleophilic attack from the methanol molecule. masterorganicchemistry.com

| Parameter | Typical Condition | Purpose |

| Reactant | 3-(1H-indol-2-yl)benzoic acid | The carboxylic acid precursor. |

| Reagent | Methanol (excess) | Acts as both the solvent and the reactant. |

| Catalyst | Sulfuric Acid (H₂SO₄), TsOH | Protonates the carbonyl to activate the substrate. masterorganicchemistry.com |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Workup | Neutralization, Extraction | To isolate the final ester product from the acid catalyst and excess reagents. |

| A summary of typical conditions for Fischer-Speier esterification. |

In some cases, milder conditions like Steglich esterification are employed, especially if the substrate is sensitive to the harsh acidic conditions of the Fischer-Speier method. nih.gov

The direct reaction of an unsubstituted 1H-indole with a methyl benzoate derivative to form this compound without a metal catalyst is generally challenging. Such a transformation would likely fall under the category of a Friedel-Crafts-type arylation. However, these reactions often suffer from several drawbacks when applied to electron-rich heterocycles like indole. The issues include low regioselectivity (reaction can occur at multiple positions on the indole ring, primarily C3) and the potential for polymerization under the strongly acidic conditions typically required. Therefore, this direct approach is less commonly employed in favor of more selective and efficient metal-catalyzed methods.

Metal-Catalyzed Coupling and C-H Activation Strategies

Modern synthetic organic chemistry heavily relies on transition metal catalysis, particularly with palladium, to achieve efficient and selective C-C bond formation. researchgate.net These methods have become indispensable for the synthesis of 2-arylindoles.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing aryl-aryl bonds. researchgate.netnih.gov For the synthesis of this compound, these reactions typically involve coupling an indole derivative with a derivative of methyl benzoate. One established route involves a one-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition to build the 2-arylindole core from substituted anilines and terminal alkynes. rsc.org

Another strategy is the direct C-H activation of the indole ring. Palladium catalysts can facilitate the direct carbonylation of indoles using boronic acids as the aryl source, providing a route to indole-3-yl aryl ketones, a related class of compounds. researchgate.net These powerful techniques showcase the capability of palladium catalysis to forge the key bond between the indole and the benzoate moiety under relatively mild conditions.

The Suzuki-Miyaura coupling is a cornerstone of modern cross-coupling chemistry, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents. researchgate.netlibretexts.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com

For the synthesis of this compound, two primary Suzuki-Miyaura strategies are viable:

Route A: Coupling of an indole-2-boronic acid derivative with methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate).

Route B: Coupling of a 2-haloindole (e.g., 2-bromo- or 2-iodoindole) with 3-(methoxycarbonyl)phenylboronic acid.

The success of the Suzuki-Miyaura coupling often depends on the specific combination of the palladium source, ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and tricyclohexylphosphine (B42057) (PCy₃), have been found to be highly effective in promoting these couplings, even with challenging substrates like heteroaryl chlorides at room temperature. researchgate.net

| Catalyst System | Substrates | Base | Solvent | Conditions | Yield | Reference |

| Pd(OAc)₂ / PCy₃ | 3-Bromoindoles, Benzoboronic Acids | K₃PO₄ | Dioxane | 100 °C | Moderate to High | researchgate.net |

| Pd(OAc)₂ / XPhos | Heteroaryl Chlorides, Boronic Acids | K₃PO₄ | Dioxane/H₂O | Room Temp | Good to Excellent | researchgate.net |

| Pd₂(dba)₃ / Ligand 1 | Aryl Bromides, 2-Pyridylboronate | KF | Dioxane | 80 °C | 74-82% | nih.gov |

| Pd(PPh₃)₄ | Acyl Chlorides, Arylboronic Acids | Cs₂CO₃ | Toluene (anhydrous) | Room Temp to 80 °C | Moderate to Good | nih.gov |

| Representative conditions for Suzuki-Miyaura cross-coupling reactions to form C-C bonds. |

The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyoutube.com

This robust and highly adaptable methodology represents one of the most efficient and widely used strategies for the synthesis of this compound and its analogs.

Palladium-Catalyzed Cross-Coupling Reactions

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as a powerful method for the formation of carbon-carbon bonds, utilizing readily available carboxylic acids as coupling partners. wikipedia.org This approach offers an alternative to traditional cross-coupling reactions that often rely on pre-functionalized organometallic reagents.

In the context of synthesizing 2-arylindoles, a palladium-catalyzed decarboxylative strategy has been successfully employed. nih.gov This method involves the coupling of easily accessible heteroaromatic carboxylic acids with diaryliodonium salts. nih.gov The reaction proceeds in water, a green solvent, and notably, does not require the addition of a base, oxidant, or ligand, making it an environmentally benign and operationally simple process. nih.gov This strategy has been utilized to produce C2-arylated indoles, demonstrating its utility in constructing the core structure of compounds like this compound. nih.gov The reaction is believed to proceed through a bimetallic catalytic cycle involving palladium and another metal like copper or silver to facilitate the decarboxylation step. wikipedia.orgacs.org

Key features of this methodology include:

Use of inexpensive and stable carboxylic acids. wikipedia.org

Broad functional group tolerance. nih.gov

Avoidance of harsh reaction conditions and toxic reagents. wikipedia.orgnih.gov

A variation of this approach involves a one-pot, three-step process that begins with the decarboxylative iodination of a benzoic acid, followed by quenching of the iodine, and subsequent cross-coupling with an arene or another benzoic acid. acs.org This method further expands the scope and applicability of decarboxylative couplings in the synthesis of biaryls. nih.govacs.org

Rhodium(III)-Catalyzed C-H Activation and Cyclization

Rhodium(III)-catalyzed C-H activation has become a prominent tool for the direct functionalization of unreactive C-H bonds, enabling the construction of complex molecular architectures from simple precursors. bohrium.comresearchgate.net This strategy is particularly effective for the synthesis of substituted indoles. bohrium.commdpi.com

The synthesis of 2-arylindoles can be achieved through the Rh(III)-catalyzed C-H activation of anilines bearing a directing group, followed by annulation with internal alkynes. bohrium.com This process leads to the formation of the indole ring in a highly regioselective manner. bohrium.com The reaction mechanism typically involves the coordination of the directing group to the rhodium center, followed by ortho-C-H activation to form a rhodacycle intermediate. nih.gov This intermediate then undergoes insertion of the alkyne, followed by reductive elimination to afford the desired indole product and regenerate the active Rh(III) catalyst. mdpi.comnih.gov

Recent advancements have focused on expanding the scope and efficiency of this methodology. For instance, the use of molecular oxygen as the sole oxidant in these reactions has been reported, making the process more environmentally friendly. nih.gov Furthermore, the development of ligand-controlled regioselective C-H activation allows for precise functionalization at different positions of the indole nucleus. nih.gov The choice of the directing group and the reaction conditions can influence the regioselectivity of the C-H activation, enabling the synthesis of a diverse array of indole derivatives. researchgate.netnih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| [Cp*RhCl2]2 / n-Bu4NOAc | 2-phenyl-1H-indole, n-butyl acrylate | 6H-isoindolo[2,1-a]indole | Aerobic conditions, high yield. nih.gov |

| Rh(III) catalyst | Anilines, internal alkynes | Atroposelective indoles | Dynamic kinetic annulation. bohrium.com |

| [CptRhCl2]2 | O-pivaloyl benzhydroxamic acids, propene | 4-methyl-substituted dihydroisoquinolones | Ligand-controlled regioselectivity. nih.gov |

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a cost-effective and less toxic alternative to palladium- and rhodium-based methodologies for the synthesis of 2-arylindoles. rhhz.netacs.org Copper catalysts have been shown to be effective in promoting various C-N and C-C bond-forming reactions that are crucial for indole synthesis. rhhz.netnih.gov

One notable application is the copper-catalyzed N-arylation of 2-arylindoles with aryl halides. rhhz.net This reaction, often facilitated by a ligand such as N,N'-dimethylethylenediamine (DMEDA), allows for the introduction of an aryl group at the nitrogen atom of the indole ring. rhhz.net The reaction conditions are generally mild, and a wide range of functional groups on both the indole and the aryl halide are tolerated. rhhz.net

Furthermore, copper catalysis can be employed in the synthesis of the 2-arylindole core itself. For example, a novel copper-catalyzed synthesis of quinazolinones from 2-arylindoles and amines or ammoniums has been developed. acs.orgnih.govorganic-chemistry.org While this reaction transforms the indole, it highlights the reactivity of the 2-arylindole scaffold under copper catalysis. More directly, copper has been used in decarboxylative coupling reactions, providing a pathway to 2-arylindoles from indole-3-acetic acids and other coupling partners. nih.gov Additionally, copper-catalyzed enantioselective C-H arylation of 2-arylindoles with hypervalent iodine reagents has been developed to create axially chiral indole derivatives. acs.org

| Catalyst System | Reactants | Product Type | Yield |

| CuI / DMEDA | 2-arylindoles, aryl halides | N-aryl-2-arylindoles | Good to excellent. rhhz.net |

| Copper Catalyst | 2-arylindoles, amines/ammoniums | Quinazolinones | Up to 99%. acs.orgnih.gov |

| Copper Catalyst | 2-arylindoles, hypervalent iodine reagents | Axially chiral indole derivatives | Up to 99% ee. acs.org |

Other Transition Metal Catalysis (e.g., Rhodium(II) complexes)

Rhodium(II) complexes are well-known for their ability to catalyze reactions involving diazo compounds, leading to the formation of carbenoid intermediates. acs.org These reactive species can then undergo a variety of transformations, including C-H functionalization, to construct complex molecules. acs.org

In the context of indole synthesis, rhodium(II) catalysts have been utilized for the enantioselective C-H functionalization of indoles with diazo compounds. acs.org This method allows for the introduction of a functionalized side chain at the C3 position of the indole ring with high enantioselectivity. acs.org The proposed mechanism involves the formation of a rhodium-carbene intermediate that then reacts with the indole to form a rhodium-ylide, ultimately leading to the desired product. acs.org

Furthermore, rhodium(II) catalysis has been employed in transannulation reactions of N-fluoroalkylated-1,2,3-triazoles to generate N-fluoroalkylated indoles. rsc.org This two-step, one-pot process involves the rhodium(II)-catalyzed cyclization of the triazole to a fused pyrrole (B145914), which is then oxidized to the corresponding indole. rsc.org Computational studies have also been conducted to elucidate the mechanism of rhodium(II)-catalyzed indole formation from vinyl/azidoarenes, suggesting that the catalyst promotes the generation of a nitrene intermediate. acs.org

Domino/Cascade Reactions

Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient approach to building molecular complexity. rsc.org These reactions are particularly valuable for the synthesis of complex heterocyclic systems like fused indole derivatives. rsc.org

Several cascade reactions have been developed for the synthesis of functionalized indoles and related structures. For example, a gold(I)-catalyzed hydroaminative/arylative cascade has been used to efficiently synthesize a variety of indole-fused skeletons. rsc.org In another instance, an intramolecular cascade chlorination/cyclization of 2-aryl indoles bearing a nucleophile has been developed to prepare a range of polycyclic indolines. nih.gov This process generates a fused imidazo[1,2-c]oxazolidinone skeleton and incorporates two adjacent hetero-quaternary stereocenters. nih.gov

Rhodium(III)-catalyzed successive C-H activations of 2-phenyl-3H-indoles and cyclization cascades with diazo compounds have been developed to construct highly fused indole heteropolycycles. researchgate.net Additionally, a domino reaction involving an arylamine, methyl propiolate, an aromatic aldehyde, and indole has been reported for the synthesis of functionalized indol-3-yl acrylates. researchgate.net A [3+2] cyclization strategy initiated by the addition of a carbanion to an imine, followed by an intramolecular SNAr reaction, leads to the formation of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. mdpi.com

Ring-Forming Reactions Involving Indole and Benzoate Precursors

Fischer Indole Cyclization and Analogous Approaches

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for the preparation of indoles. byjus.comwikipedia.orgbhu.ac.in The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comnih.gov

The mechanism of the Fischer indole synthesis involves the tautomerization of the arylhydrazone to an enamine, followed by a nih.govnih.gov-sigmatropic rearrangement. byjus.comwikipedia.org The resulting diimine intermediate then undergoes cyclization and elimination of ammonia (B1221849) to afford the aromatic indole ring. byjus.comwikipedia.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the success of the reaction. nih.gov

While the classical Fischer indole synthesis is a powerful tool, modifications and analogous approaches have been developed to expand its scope and applicability. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling reaction to synthesize the N-arylhydrazone precursors. wikipedia.orgrsc.org This allows for the use of a wider range of starting materials. The Fischer indole synthesis has been successfully applied to the synthesis of various substituted indoles, including those with complex substitution patterns. nih.govrsc.org

| Reaction | Description | Key Features |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of arylhydrazones. byjus.comwikipedia.org | Forms the indole nucleus; can be a one-pot reaction. byjus.com |

| Buchwald Modification | Palladium-catalyzed synthesis of N-arylhydrazone precursors. wikipedia.orgrsc.org | Expands the scope of the Fischer indole synthesis. wikipedia.org |

Lewis Acid-Mediated Cyclizations

Lewis acid-catalyzed reactions provide an efficient pathway for the synthesis of 2-arylindoles from readily available starting materials. acs.org These reactions often involve the cyclization of intermediates formed from anilines and various coupling partners. A prominent method involves the reaction of anilines with cyanoepoxides, catalyzed by oxygenophilic Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃) in an alcohol solvent. acs.orgnih.gov

The mechanism proceeds through a tandem sequence:

Regiospecific Ring-Opening : The aniline (B41778) attacks the cyanoepoxide, leading to a specific ring-opened intermediate. nih.gov

Cyanide Elimination : The intermediate eliminates a cyanide group. nih.gov

Intramolecular Cyclization : An intramolecular electrophilic substitution occurs on the aromatic ring of the aniline. nih.gov

Dehydration : The final step is the elimination of water to form the aromatic indole ring. nih.gov

Another powerful approach employs the Lewis acid-catalyzed cyclization of methyl phenyldiazoacetates that have an ortho-imino group. organic-chemistry.org This method is highly efficient, utilizing low catalyst loadings (≤1 mol%) of inexpensive Lewis acids like BF₃·OEt₂, TiCl₄, SnCl₄, or Cu(OTf)₂ to achieve quantitative yields of 2,3-substituted indoles in a short time. organic-chemistry.org The mechanism involves the activation of the imine by the Lewis acid, followed by an electrophilic attack on the diazo carbon to form a diazonium ion intermediate, which then cyclizes to the indole. organic-chemistry.org

| Lewis Acid Catalyst | Starting Materials | Solvent | Key Features | Reference |

|---|---|---|---|---|

| BF₃·OEt₂ or AlCl₃ | Anilines and Cyanoepoxides | Alcohols | Transition-metal-free, wide substrate scope, regiospecific. | nih.gov |

| BF₃·OEt₂, TiCl₄, SnCl₄, Cu(OTf)₂ | Methyl phenyldiazoacetates with ortho-imino group | Not specified | Low catalyst loading (≤1 mol%), quantitative yields, mild conditions. | organic-chemistry.org |

| Various | 2-alkenylanilines and diazonaphthalen-2(1H)-ones | Not specified | Cascade reaction involving carbene N-H bond insertion and cyclization. | acs.org |

Functionalization and Derivatization Strategies on the Core Structure

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. These functionalization reactions can target the indole nitrogen, the indole ring, or the methyl ester group.

Acylation Reactions

Acylation of the indole nitrogen (N-acylation) is a common strategy to introduce functional diversity. While direct acylation can be challenging due to the multiple reactive sites on the indole ring, chemoselective methods have been developed. beilstein-journals.org One such method utilizes thioesters as a stable source of the acyl group. beilstein-journals.org This reaction is typically performed at elevated temperatures in a solvent like xylene, with a base such as cesium carbonate (Cs₂CO₃) playing a crucial role in promoting the N-acylation process. beilstein-journals.org The method demonstrates good functional group tolerance and provides N-acylindoles in moderate to good yields. beilstein-journals.org

| Acyl Source | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Thioesters (e.g., S-methyl butanethioate) | Cs₂CO₃, xylene, 140 °C, 12 h | Highly chemoselective for N-acylation, avoids unstable acyl chlorides. | beilstein-journals.org |

| Carboxylic Acids | Boc₂O, DMAPO (catalyst) | One-pot reaction, high yields, mild and scalable conditions. | asiaresearchnews.com |

Amidation Reactions

The methyl ester functional group on the benzoate ring can be converted into an amide bond, a prevalent linkage in medicinal chemistry. hepatochem.com Direct amidation of esters can be achieved using various modern synthetic methods. One efficient approach involves the use of alkali metal amidoboranes, such as sodium aminodihydroborane (NaNH₂BH₃). nih.gov In a model reaction, methyl benzoate was completely converted to benzamide (B126) within minutes at room temperature when reacting with NaNH₂BH₃ in a solvent like THF. nih.gov This method is also effective for producing N-substituted amides by using reagents like sodium N-methylaminodihydroborane (NaMeAB). nih.gov

Alternatively, traditional amide coupling reactions can be employed. growingscience.com This typically involves activating the carboxylic acid (which would first require hydrolysis of the methyl ester) with a coupling reagent, followed by reaction with an amine. hepatochem.com Common coupling reagents include carbodiimides like DCC or DIC, often used with additives, or uronium-based reagents like HATU. hepatochem.comgrowingscience.com

| Reagent | Reaction Type | Conditions | Key Features | Reference |

|---|---|---|---|---|

| NaNH₂BH₃ or NaMeAB | Direct Amidation of Ester | THF, Room Temperature | Rapid reaction (minutes), high yield, forms primary or secondary amides. | nih.gov |

| HATU/DIPEA | Amide Coupling (from corresponding acid) | DMF, Room Temperature | High conversion, suitable for various acids and amines. | growingscience.com |

| DCC or DIC | Amide Coupling (from corresponding acid) | Aprotic solvents (e.g., DCM) | Forms a highly reactive O-acylisourea intermediate. | fishersci.co.uk |

Alkynylation Reactions

Introducing an alkyne moiety onto the indole scaffold is a valuable transformation, as acetylenes are important building blocks in organic synthesis. epfl.ch Direct C-H alkynylation has emerged as an efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. epfl.ch For indoles, C-H alkynylation is often directed to the C3 position due to its high nucleophilic reactivity. acs.org

Gold-catalyzed reactions using benziodoxolone-derived hypervalent iodine reagents provide a functional group-tolerant method for the C3-alkynylation of indoles at room temperature. epfl.ch Cobalt(III)-catalyzed reactions have been developed for the C2-selective alkynylation of indoles, also using hypervalent iodine-alkyne reagents, though this requires a directing group on the indole nitrogen. acs.org

| Catalyst System | Alkyne Source | Position Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Gold Catalyst | Benziodoxolone-based hypervalent iodine reagent | C3 | High functional group tolerance, room temperature, open flask conditions. | epfl.chresearchgate.net |

| [CoCp*(CO)I₂] / AgF | Hypervalent iodine-alkyne reagents | C2 | Requires a directing group on N1; good functional group tolerance. | acs.org |

| Palladium Catalyst | Bromoalkynes | C3 | One of the first reported methods for direct C3-alkynylation. | acs.org |

Nitration Reactions

Nitration introduces a nitro (NO₂) group onto the aromatic framework via an electrophilic aromatic substitution mechanism. masterorganicchemistry.com The reaction outcome for this compound depends significantly on the reaction conditions, as nitration can occur on either the benzoate ring or the indole system.

Nitration of the Benzoate Ring : The ester group (-COOCH₃) is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position. rsc.org Therefore, nitration of the benzoate portion of the molecule would be expected to place the nitro group at the C5 position of the phenyl ring (i.e., meta to the ester and para to the indole substituent). The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rsc.orgaiinmr.com The active electrophile is the nitronium ion (NO₂⁺), formed by the protonation of nitric acid by sulfuric acid. masterorganicchemistry.comaiinmr.com

Nitration of the Indole Ring : The indole ring is an electron-rich heterocycle highly susceptible to electrophilic attack. Nitration of 2-phenylindole (B188600) has been shown to yield a mixture of isomers, with the primary products often being the 3-nitro, 5-nitro, and 6-nitro derivatives. acs.org The exact product distribution depends on the specific nitrating agent and reaction conditions. acs.orgumn.edu For instance, nitration of 3-substituted indoles with concentrated nitric acid often yields the 6-nitro derivative as the major product. umn.edu

| Substrate | Reagents | Major Product(s) | Mechanism Detail | Reference |

|---|---|---|---|---|

| Methyl Benzoate | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitrobenzoate | Ester group directs electrophile to the meta-position. | rsc.orgaiinmr.com |

| 2-Phenylindole | Various nitrating agents | Mixture of 3-nitro, 5-nitro, 6-nitro isomers | Attack on the electron-rich indole nucleus. | acs.org |

| 3-Acetylindole | Conc. HNO₃ | 3-Acetyl-6-nitroindole | Substitution occurs primarily at the 6-position of the indole ring. | umn.edu |

Advanced Spectroscopic and Structural Elucidation of Methyl 3 1h Indol 2 Yl Benzoate

Infrared (IR) Spectroscopy

The infrared spectrum of methyl 3-(1H-indol-2-yl)benzoate is expected to exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups. The primary features would include the N-H stretch of the indole (B1671886) ring, the C=O stretch of the ester, C-O stretches, and various C-H and C=C aromatic vibrations.

The indole N-H stretching vibration typically appears as a sharp to medium band in the region of 3500-3300 cm⁻¹. For similar indole-containing compounds, this peak has been observed at approximately 3400 cm⁻¹ scielo.br, 3444 cm⁻¹ researchgate.net, and between 3313-3343 cm⁻¹ orientjchem.org. The precise position can be influenced by the extent of hydrogen bonding in the solid state.

The carbonyl (C=O) stretching vibration of the methyl ester group is one of the most intense and characteristic bands in the IR spectrum. For aromatic esters like methyl benzoate (B1203000), this band is typically found around 1730-1715 cm⁻¹. In related structures containing a carbonyl group adjacent to an indole ring, this peak has been identified at 1694 cm⁻¹ scielo.br, 1686 cm⁻¹ scielo.br, and between 1650-1669 cm⁻¹ orientjchem.org. The conjugation with the benzene (B151609) ring influences its position.

The spectrum would also display two distinct C-O stretching bands for the ester group, typically in the 1300-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to appear in the 1625-1450 cm⁻¹ range. Aromatic and aliphatic C-H stretching vibrations would be observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively scielo.brresearchgate.net.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | 3450 - 3300 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (Methyl) | Stretch | 2990 - 2850 | Medium to Weak |

| Ester C=O | Stretch | 1725 - 1680 | Strong, Sharp |

| Aromatic C=C | Stretch | 1625 - 1450 | Medium to Weak |

| Ester C-O | Asymmetric Stretch | 1300 - 1200 | Strong |

| Ester C-O | Symmetric Stretch | 1200 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is predicted to be dominated by π → π* electronic transitions within the conjugated system formed by the indole nucleus and the phenyl ring. Indole itself exhibits strong absorption bands around 270-290 nm, with a shoulder peak near 260 nm. Substituted indole derivatives are known to absorb in the UV region at approximately 330 nm umaine.edu. The presence of the benzoate group, which is also a chromophore, would likely result in a complex spectrum with multiple absorption maxima. The extended conjugation between the indole and benzoate rings is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the individual chromophores.

Table 2: Predicted UV-Visible (UV-Vis) Absorption Characteristics

| Chromophore System | Electronic Transition | Predicted λmax (nm) |

| Indole Ring System | π → π | ~270 - 290 |

| Phenyl Benzoate System | π → π | ~230 - 280 |

| Conjugated Bi-aryl System | π → π* | > 300 |

X-ray Diffraction (XRD) Analysis

Although a specific crystal structure for this compound has not been reported, its solid-state structure and packing can be reliably predicted based on analyses of analogous molecules containing both an indole N-H group and a carbonyl oxygen acceptor.

Single crystal X-ray diffraction would provide definitive information on the molecule's three-dimensional structure, including precise bond lengths, bond angles, and torsional angles. It is expected that the indole and benzoate ring systems would be non-coplanar to minimize steric hindrance. The degree of twist between the two aromatic rings is a critical conformational parameter that would be determined from the diffraction data. In a closely related compound, methyl 3-(1H-indol-3-yl)propanoate, the molecule adopts an almost planar conformation researchgate.net. However, the direct 2-aryl substitution in this compound may lead to a more twisted arrangement.

The crystal packing of this compound is expected to be primarily governed by intermolecular hydrogen bonding. The indole N-H group is a classic hydrogen bond donor, while the ester's carbonyl oxygen is an effective hydrogen bond acceptor.

It is highly probable that a strong N-H···O=C hydrogen bond would be the primary intermolecular interaction, linking molecules into chains or dimers. This type of interaction is a common and dominant feature in the crystal structures of similar compounds. For instance, the crystal structure of methyl 3-(1H-indol-3-yl)propanoate reveals that molecules are linked by intermolecular N-H···O hydrogen bonds, forming chains that extend through the crystal lattice researchgate.net. Similarly, (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone also features prominent N-H···O hydrogen bonds that link molecules together researchgate.net.

In addition to hydrogen bonding, π-π stacking interactions between the electron-rich indole rings and the benzoate rings of adjacent molecules may also play a significant role in stabilizing the crystal structure. These interactions would likely involve offset or tilted arrangements of the aromatic planes to optimize electrostatic interactions. Weak C-H···O or C-H···π interactions could further consolidate the three-dimensional packing arrangement.

Table 3: Predicted Crystal Packing and Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bonding | Indole N-H | Ester C=O | Primary interaction, likely forming chains or dimers |

| Pi-Pi Stacking | Indole Ring / Benzene Ring | Indole Ring / Benzene Ring | Secondary interaction, contributing to packing efficiency |

| C-H···O Interactions | Aromatic/Methyl C-H | Ester C=O | Weak interactions, further stabilizing the network |

| C-H···π Interactions | Aromatic/Methyl C-H | Aromatic Rings | Weak interactions, contributing to overall stability |

Chemical Reactivity and Mechanistic Studies of Methyl 3 1h Indol 2 Yl Benzoate

Reactivity at the Indole (B1671886) Moiety

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic attack and a versatile substrate for various functionalization reactions.

Electrophilic Aromatic Substitution

The indole ring is significantly more reactive towards electrophiles than benzene (B151609). bhu.ac.in Electrophilic aromatic substitution (EAS) on the indole ring of methyl 3-(1H-indol-2-yl)benzoate is predicted to occur preferentially at the C3 position of the indole nucleus. This regioselectivity is a well-established characteristic of indole chemistry. bhu.ac.instackexchange.com

The preference for C3 substitution can be explained by examining the stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. stackexchange.comic.ac.uk Attack at the C3 position allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene portion of the indole ring, leading to a more stable intermediate compared to attack at the C2 position. bhu.ac.inyoutube.com

While no specific studies on the electrophilic aromatic substitution of this compound were found, the general principles of indole reactivity can be applied. Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For instance, nitration of methyl benzoate (B1203000) itself, a related reaction, proceeds via the formation of a nitronium ion (NO₂⁺) from nitric and sulfuric acids, which then attacks the aromatic ring. aiinmr.commnstate.edugrabmyessay.com A similar mechanism would be expected for the indole moiety, with the C3 position being the primary site of attack.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Indole Moiety

| Position of Electrophilic Attack | Stability of Cationic Intermediate | Predicted Major Product |

|---|---|---|

| C3 of Indole | More stable due to charge delocalization involving the nitrogen atom without disrupting the benzene ring's aromaticity. bhu.ac.inyoutube.com | Substitution at C3 |

| C2 of Indole | Less stable as charge delocalization would disrupt the aromaticity of the fused benzene ring. bhu.ac.in | Minor or no product |

| Benzoate Ring | Less reactive than the indole ring due to the deactivating effect of the ester group. aiinmr.com | Minor or no product |

N-H Acidity and Deprotonation

The N-H proton of the indole ring is weakly acidic, with a pKa value of approximately 17 in DMSO. quimicaorganica.org This acidity allows for deprotonation using a strong base to form an indolyl anion. The resulting anion is a potent nucleophile and can participate in various reactions, such as alkylation and acylation at the nitrogen atom.

The deprotonation of this compound would likely be achieved using strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or Grignard reagents. The resulting N-anion can then react with electrophiles. For example, reaction with an alkyl halide would lead to the corresponding N-alkylated product. This N-functionalization is a common strategy in indole chemistry to introduce diverse substituents. quimicaorganica.org

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to form new bonds. acs.orgcaltech.edu For this compound, C-H functionalization can be directed to various positions on the indole ring, most notably the C2 and C3 positions.

Palladium-catalyzed reactions are frequently employed for the C-H functionalization of indoles. beilstein-journals.orgrsc.org These reactions often utilize a directing group to control the regioselectivity of the transformation. In the context of this compound, the inherent reactivity of the indole ring can be harnessed. For instance, direct arylation at the C2 position of indoles has been achieved using palladium catalysts. acs.orgacs.org Similarly, rhodium catalysts have been used for direct C-H alkylation of indoles with diazo compounds, selectively at the C2 position. mdpi.com

Recent studies have also demonstrated the vicinal di-carbo-functionalization of indoles, where both C2 and C3 positions are functionalized in a single operation using palladium/norbornene cooperative catalysis. nih.gov This highlights the potential for complex modifications of the indole core within molecules like this compound.

Table 2: Examples of C-H Functionalization Reactions Applicable to the Indole Moiety

| Reaction Type | Catalyst/Reagents | Position of Functionalization |

|---|---|---|

| C2-Arylation | Pd(OAc)₂ / P(o-tol)₃, K₂CO₃ | C2 of Indole acs.org |

| C2-Alkylation | [RhCp*Cl₂]₂ / AgSbF₆, Diazo compound | C2 of Indole mdpi.com |

| Vicinal C2, C3-Difunctionalization | Pd(OAc)₂ / Norbornene, Aryl halide, Alkene | C2 and C3 of Indole nih.gov |

Reactivity at the Benzoate Ester Moiety

The benzoate ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity allows for transformations such as hydrolysis and transesterification.

Hydrolysis (Ester cleavage)

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification) is a common method for cleaving esters. youtube.comoperachem.com In the case of this compound, treatment with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution would lead to the formation of 3-(1H-indol-2-yl)benzoic acid and methanol (B129727). youtube.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. operachem.com Studies on the saponification of methyl benzoates have shown that the reaction can be carried out under various conditions, including at high temperatures in slightly alkaline solutions. rsc.orgrsc.orgpsu.edu

Acid-catalyzed hydrolysis is also possible, typically using a strong acid like sulfuric acid in the presence of water. The reaction is reversible and the equilibrium can be shifted by using a large excess of water. uomustansiriyah.edu.iq

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. ucla.edu For this compound, this reaction would involve reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester and methanol.

Acid-catalyzed transesterification typically involves heating the ester with an excess of the desired alcohol and a catalytic amount of a strong acid, such as sulfuric acid. The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the product. ucla.edu

Base-catalyzed transesterification can be achieved using a catalytic amount of a strong base, such as the alkoxide corresponding to the desired alcohol. This method is also an equilibrium process.

Substitutions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring—the indole moiety and the meta-directing methyl benzoate group—will govern the position of substitution. The indole ring is generally considered an activating group, while the methyl benzoate is a deactivating group. The interplay of these electronic effects would likely direct incoming electrophiles to the positions ortho and para to the indole substituent, and meta to the methyl ester. However, the steric hindrance from the indole ring might favor substitution at the positions less encumbered.

In the broader context of 2-arylindoles, derivatization of the aryl ring is a common strategy to modulate their biological activities. For instance, the synthesis of 2-arylindole derivatives with various substituents on the phenyl ring, such as methyl, methoxy, fluoro, chloro, and bromo groups, has been accomplished through methods like the Sonogashira-type alkynylation and base-assisted cycloaddition of substituted 2-iodoanilines and terminal alkynes. rsc.orgnih.gov These studies demonstrate the feasibility of introducing a wide range of functional groups onto the phenyl ring of 2-arylindoles, which would similarly apply to this compound.

Rearrangement Reactions

While specific rearrangement reactions involving this compound are not detailed in the available literature, indoles, in general, can undergo various rearrangement reactions. One notable example is the Hofmann-Martius-type rearrangement. This reaction typically involves the migration of a group from the nitrogen atom to the carbon skeleton of the indole ring under acidic conditions. For instance, the reaction of indoles with 1,3,5-triazinanes can lead to C-3 amino-methylated indoles, which can then undergo a Lewis acid-mediated Hofmann-Martius-type rearrangement.

Another relevant rearrangement is the Baeyer-Villiger oxidation, which involves the oxidation of a ketone to an ester or a lactone. libretexts.org While not a direct rearrangement of the indole skeleton itself, if the this compound were to be modified to contain a ketone functionality, this reaction could be a potential transformation pathway. libretexts.org The Pinacol rearrangement of 1,2-diols is another classical rearrangement that could be envisaged for suitably functionalized derivatives of the target molecule. libretexts.org

Reductive Transformations

The reduction of the indole nucleus of 2-arylindoles can lead to various products, including indolines and other partially or fully saturated derivatives. The specific outcome depends on the reducing agent and the reaction conditions. For instance, catalytic hydrogenation is a common method for the reduction of the indole double bond.

While direct studies on the reductive transformations of this compound are scarce, the reduction of the ester functionality is a plausible reaction. Reagents such as lithium aluminum hydride would be expected to reduce the methyl ester to a primary alcohol, yielding (3-(1H-indol-2-yl)phenyl)methanol. This transformation would provide a versatile intermediate for further functionalization.

Oxidative Transformations

The oxidation of 2-arylindoles has been a subject of significant research interest, leading to a variety of oxidized products with potential applications in medicinal chemistry and natural product synthesis.

One significant oxidative transformation is the conversion of 2-arylindoles into 2-arylbenzoxazinones. rsc.orgrsc.org This reaction can be achieved using oxone as the sole oxidant in a transition-metal-free process. The proposed mechanism involves the initial oxidation of the 2-arylindole to a 2-aryl-3H-indol-3-one intermediate, followed by a Baeyer-Villiger type oxidation to yield the benzoxazinone (B8607429) product. rsc.org This reaction is tolerant of a wide range of functional groups on the aryl ring, suggesting that this compound would likely undergo this transformation to yield the corresponding benzoxazinone. rsc.orgrsc.org

Another important oxidative pathway is the biocatalytic stereoselective oxidation of 2-arylindoles to 3-hydroxyindolenines. nih.govacs.orgnih.gov Flavin-dependent monooxygenases have been shown to catalyze this transformation with high chemo- and stereoselectivity, avoiding overoxidation and rearrangement products that can plague traditional chemical oxidation methods. nih.govacs.orgnih.gov This enzymatic approach has been successfully applied to a variety of substituted 2-arylindoles, indicating its potential applicability to this compound. nih.govacs.orgnih.gov The resulting 3-hydroxyindolenine is a valuable intermediate for the synthesis of other important structural motifs. nih.gov

Furthermore, the reaction of 2-phenylindole (B188600) with primary aromatic amines in the presence of an oxidizing agent can lead to the formation of 2-phenyl-3-arylimino-3H-indoles. rsc.org This transformation proceeds through a proposed nitrenium ion intermediate. rsc.org

Catalytic Reactions Involving this compound as a Substrate or Intermediate

This compound can serve as a substrate in various catalytic reactions, particularly cross-coupling reactions that allow for further functionalization of the indole or the phenyl ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis and modification of 2-arylindoles. rsc.orgnih.gov While often used for the synthesis of the 2-arylindole core itself, the inherent reactivity of the C-H bonds in both the indole and the phenyl ring, as well as the potential for modification of the ester group, makes this compound a candidate for further catalytic transformations. For example, direct C-H arylation of the indole nucleus at various positions has been achieved using palladium catalysis. acs.org The regioselectivity of such reactions can often be tuned by the choice of catalyst, ligands, and reaction conditions. rsc.org

Furthermore, the ester group of this compound could be transformed into other functional groups, such as an amide, which could then participate in catalytic C-N cross-coupling reactions. The general principles of catalytic cycles in cross-coupling reactions, involving steps like oxidative addition, transmetalation, and reductive elimination, would be applicable to reactions involving this substrate. youtube.comyoutube.comyoutube.comyoutube.com

Computational and Theoretical Investigations of Methyl 3 1h Indol 2 Yl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing a theoretical framework to determine the electronic structure and properties of molecules. For indole (B1671886) derivatives, these calculations are used to understand their stability, reactivity, and photophysical properties. researchgate.net Methods like the Hartree-Fock (HF) and post-HF methods are employed, but Density Functional Theory (DFT) has become particularly prominent for its balance of accuracy and computational cost. niscpr.res.in

These calculations can determine key parameters such as optimized molecular geometry, dipole moments, and total energy. For instance, in a theoretical study on a similar indole derivative, ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate, quantum chemical calculations were performed to determine its optimal molecular shape and physicochemical features. researchgate.net Such studies help in understanding the fundamental electronic nature of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. niscpr.res.in DFT studies on indole derivatives typically employ functionals like B3LYP with basis sets such as 6-31G or 6-31+G(d,p) to calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.netniscpr.res.in

For example, DFT studies performed on a series of substituted indole derivatives have been used to calculate their heats of formation (HOF) using isodesmic reaction conditions. niscpr.res.in These calculations provide insights into the relative stability of different derivatives. niscpr.res.in In a study on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, DFT was used to analyze its reactivity, with findings indicating that the Highest Occupied Molecular Orbital (HOMO) was located on the substituted aromatic ring, while the Lowest Unoccupied Molecular Orbital (LUMO) was primarily on the indole side. nih.govmdpi.com

Table 1: Example of Calculated Thermodynamic Parameters for a Related Benzimidazole (B57391) Derivative This table illustrates typical data obtained from DFT calculations. Data is for N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine.

| Parameter | Value |

| Total Energy (Hartree) | -1505.34 |

| Enthalpy (Hartree) | -1504.98 |

| Gibbs Free Energy (Hartree) | -1505.42 |

| Entropy (cal/mol·K) | 155.67 |

| Source: Adapted from DFT study on a complex benzimidazole derivative. researchgate.net |

Molecular Orbital Analysis

Molecular orbital analysis, particularly the study of Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—is critical for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In computational studies of indole derivatives, the HOMO and LUMO energies are calculated to predict sites for electrophilic and nucleophilic attack. For the related compound (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, the HOMO was found to be localized over the substituted aromatic ring, while the LUMO was concentrated on the indole moiety, with a calculated energy gap of 4.59 eV. nih.gov This separation of frontier orbitals suggests a potential for intramolecular charge transfer and dictates the molecule's reactivity zones. nih.govmdpi.com

Table 2: Frontier Molecular Orbital Energies for a Related Isoindole Derivative Data for (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.21 |

| LUMO | -1.62 |

| Energy Gap (ΔE) | 4.59 |

| Source: DFT calculations from a study on a related isoindole compound. nih.gov |

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For methyl 3-(1H-indol-2-yl)benzoate, the key conformational feature is the dihedral angle between the planar indole ring system and the methyl benzoate (B1203000) substituent at the C2 position.

Crystal structure analysis of related 2-substituted indoles reveals important conformational data. For example, in 2-hydroxy-5-[(E)-(1H-indol-3-ylmethylidene)azaniumyl]benzoate, the indole and benzoate moieties are nearly planar, with a small dihedral angle between them. nih.gov In contrast, the structure of 3-(1H-Indol-3-yl)-2-benzofuran-1(3H)-one shows that the benzofuran (B130515) and indole ring systems are almost orthogonal to each other, with a dihedral angle of 86.55°. researchgate.net For this compound, computational methods can predict the most stable conformation by calculating the energy as a function of the dihedral angle between the two aromatic rings, which is crucial for understanding its interaction with biological targets.

Spectroscopic Property Prediction

Computational methods, especially DFT, are highly effective in predicting spectroscopic properties like NMR chemical shifts and IR vibrational frequencies. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure.

For example, in the characterization of a novel indole derivative, calculated ¹H and ¹³C NMR chemical shifts using the GIAO method with a B3LYP/6-311++G(d,p) level of theory would be compared against experimental values. Similarly, theoretical vibrational frequencies are calculated and often scaled by a factor to account for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental IR spectra. orientjchem.org In the study of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one, the experimental IR spectrum showed characteristic bands for the N-H group at 3444 cm⁻¹ and the C=O bond at 1635 cm⁻¹, which can be correlated with computationally predicted frequencies. mdpi.com

Table 3: Example of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Related Indole This table illustrates the correlation between experimental and theoretical data. Data is for 4-(3-methyl-1H-indol-2-yl)phenylmethanone.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C (CH₃) | 10.6 | Data not available |

| Aromatic C | 109.6 - 137.8 | Data not available |

| C=O | 195.7 | Data not available |

| Source: Experimental data from a study on a related indole derivative. orientjchem.org Calculated data is often presented in similar comparative tables. |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools to elucidate reaction mechanisms, map potential energy surfaces, and identify transition states. For indole synthesis, such as the Fischer indole synthesis, computational studies can model the reaction pathway, calculate activation energies, and explain observed regioselectivity. orientjchem.orgnih.gov

A Molecular Electron Density Theory (MEDT) study on the intramolecular cycloaddition reaction of an indole-derived nitrone investigated the reaction mechanism in detail. researchgate.net By calculating the energies of reactants, transition states, and products, the study determined that the reaction proceeds through a one-step, slightly synchronous mechanism. researchgate.net Such computational investigations can reveal whether a reaction is concerted or stepwise and explain stereochemical outcomes, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Molecular Docking and Ligand Binding Studies (as a theoretical methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in structure-based drug design. For a molecule like this compound, docking studies can predict its binding affinity and interaction mode with a specific biological target.

The process involves preparing the 3D structures of both the ligand and the receptor. The ligand's conformational space is explored to find the best fit within the receptor's binding site. The quality of the fit is evaluated using a scoring function, which estimates the binding free energy. Studies on other indole derivatives have used this methodology to predict their potential as antimalarial agents by docking them into the active site of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. researchgate.net The results of such studies reveal key interactions, like hydrogen bonds and pi-stacking, between the ligand and amino acid residues of the protein, guiding the design of more potent inhibitors. nih.govnih.gov

Advanced Applications of Methyl 3 1h Indol 2 Yl Benzoate in Chemical Sciences

Role as a Key Synthetic Intermediate for Complex Molecules

The indole (B1671886) ring system is a prevalent motif in a vast array of natural products and pharmacologically active compounds. orientjchem.org Methyl 3-(1H-indol-2-yl)benzoate, with its reactive ester group and the inherent reactivity of the indole nucleus, serves as a versatile building block for the construction of more elaborate molecular architectures.

The strategic placement of the methyl benzoate (B1203000) group at the 2-position of the indole ring offers a unique point for chemical modification. This allows for the introduction of diverse functionalities through reactions such as hydrolysis, amidation, or reduction, leading to a wide range of derivatives. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many biologically active molecules.

Furthermore, the indole ring itself can undergo various transformations. The nitrogen atom can be alkylated or acylated, and the C3 position is susceptible to electrophilic substitution, providing additional avenues for structural diversification. This multi-faceted reactivity makes this compound a valuable intermediate in the multi-step synthesis of complex target molecules, including potential drug candidates and natural product analogues. mdpi.com

Scaffold for Novel Chemical Probe Development

Chemical probes are essential tools for dissecting complex biological processes. The indole scaffold, a key component of this compound, is a privileged structure in the design of such probes due to its ability to interact with various biological targets. rsc.org The development of small-molecule fluorescent chemosensors based on the indole framework has gained significant attention for applications in molecular recognition and imaging. rsc.org

The structural features of this compound make it an attractive starting point for the synthesis of novel chemical probes. The methyl benzoate moiety can be readily modified to incorporate fluorophores, affinity tags, or reactive groups for covalent labeling of target proteins. The indole ring can be functionalized to modulate the probe's selectivity and photophysical properties.

For example, by attaching a fluorescent reporter group to the benzoate ring, it is possible to create probes that exhibit changes in their fluorescence upon binding to a specific analyte or biomolecule. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target in complex biological systems.

Precursor in Materials Chemistry Research

The unique electronic and photophysical properties of indole-containing compounds have led to their exploration as building blocks for advanced materials. This compound can serve as a precursor for the synthesis of novel organic materials with potential applications in electronics and energy storage.

Organic Active Materials for Energy Storage (e.g., Batteries)

The demand for sustainable and high-performance energy storage solutions has spurred research into organic electrode materials for rechargeable batteries. researchgate.netoaepublish.com Organic materials offer several advantages over traditional inorganic materials, including low cost, environmental friendliness, and structural designability. oaepublish.com

The indole nucleus within this compound can participate in reversible redox reactions, a key requirement for an active electrode material. By polymerizing or incorporating this molecule into larger frameworks, it is possible to create materials with high charge storage capacity and good cycling stability. The ester group can be modified to tune the material's solubility and processing characteristics, facilitating its integration into battery devices. Research in this area is focused on designing and synthesizing novel indole-based polymers and covalent organic frameworks (COFs) for next-generation energy storage systems. researchgate.net

Applications in Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic transformations to achieve efficient and selective synthesis of complex molecules. beilstein-journals.orgnih.gov Enzymes offer unparalleled stereoselectivity and regioselectivity under mild reaction conditions, while chemical synthesis provides access to a wide range of starting materials and functional group transformations.

This compound and its derivatives can serve as substrates for various enzymatic reactions. For example, lipases can be used for the enantioselective hydrolysis of the ester group, providing access to chiral carboxylic acids that are valuable building blocks in asymmetric synthesis. nih.gov Oxidoreductases can be employed to introduce hydroxyl groups or other functionalities onto the indole ring with high selectivity.

Development of Lead Compounds in Chemical Biology Research

The indole scaffold is a cornerstone in medicinal chemistry, with numerous indole-containing compounds exhibiting a wide range of biological activities. nih.gov this compound serves as a valuable starting point for the development of lead compounds in chemical biology research, aimed at identifying and validating new drug targets.

By systematically modifying the structure of this compound, libraries of derivatives can be synthesized and screened for their ability to modulate the activity of specific enzymes or receptors. The ester group provides a convenient handle for introducing diversity, allowing for the exploration of a large chemical space.

For instance, derivatives of this compound can be designed to target protein kinases, a class of enzymes implicated in many diseases, including cancer. The indole ring can mimic the adenine (B156593) region of ATP, the natural substrate for kinases, while the substituents on the benzoate ring can be tailored to achieve high affinity and selectivity for a particular kinase.

Structure-Activity Relationship (SAR) Methodological Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. nih.gov These studies aim to understand how the chemical structure of a molecule influences its biological activity. This compound provides an excellent platform for conducting SAR studies due to the ease with which its structure can be modified.

By synthesizing a series of analogues with systematic variations in the substituents on both the indole and benzoate rings, researchers can elucidate the key structural features required for a desired biological effect. For example, the effect of substituent size, electronic properties, and hydrogen bonding potential on the activity of the compounds can be systematically investigated.

Conclusion and Future Perspectives in Methyl 3 1h Indol 2 Yl Benzoate Research

Summary of Current Research Directions

Current research involving structures similar to methyl 3-(1H-indol-2-yl)benzoate is primarily focused on two areas: the development of synthetic methodologies and the exploration of biological activities.

Synthetic Methodology: A significant portion of research is dedicated to creating efficient and versatile methods for synthesizing 2,3-disubstituted indoles. nih.govrsc.org Palladium-catalyzed reactions, such as the Larock indole (B1671886) synthesis, are particularly well-established for this purpose, allowing for the coupling of anilines with alkynes. wikipedia.orgub.edu Modern advancements focus on improving these catalytic systems, for instance, by using N-heterocyclic carbene (NHC)–palladium complexes to enhance regioselectivity or by exploring more sustainable catalysts like nickel. researchgate.netrsc.org Another major direction is the direct C-H arylation of the indole core, which represents a more atom-economical approach to creating the C2-aryl bond. acs.org

Biological and Medicinal Applications: The 2-arylindole scaffold is a frequent target in drug discovery. mdpi.com Derivatives are investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comthieme-connect.comnih.gov For example, compounds with a 2-arylindole core have been explored as tubulin polymerization inhibitors and for their activity against drug-resistant bacteria like MRSA. nih.govrsc.org Research in this area often involves synthesizing a library of analogues around a core structure like this compound and screening them for specific biological targets.

Unexplored Synthetic Avenues

While several robust methods exist for creating 2-arylindoles, there remain unexplored avenues for the synthesis of this compound. Many classical methods suffer from drawbacks such as harsh conditions or poor regioselectivity, opening the door for novel strategies. wikipedia.orgnih.gov

Classical Synthesis Revisited: The Fischer indole synthesis is a cornerstone of indole chemistry but can be limited when using unsymmetrical ketones, potentially leading to mixtures of regioisomers. thermofisher.comwikipedia.org A systematic investigation into the Fischer cyclization of a phenylhydrazone precursor specifically designed for this compound under a variety of modern acidic conditions (e.g., various Lewis acids or solid-supported acids) could yield a more optimized and selective route. wikipedia.org Similarly, the Bischler-Möhlau synthesis, which often requires harsh conditions and gives unpredictable yields, could be re-examined using milder, microwave-assisted protocols that have recently been developed. wikipedia.orgnih.gov

Modern Coupling Strategies: The Larock indole synthesis is highly effective but relies on palladium catalysis and often requires ortho-haloanilines. wikipedia.orgub.edu An unexplored avenue could be the adaptation of this reaction using more readily available starting materials or alternative metal catalysts like nickel or copper, which are more economical and sustainable. researchgate.net Furthermore, direct C-H/C-H cross-coupling reactions, which avoid the pre-functionalization of both coupling partners, are an efficient but challenging strategy that has not been extensively applied to this specific target. acs.org

Table 1: Comparison of Major Synthetic Routes to 2-Arylindoles

| Synthesis Method | General Description | Advantages | Common Limitations |

|---|---|---|---|

| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazone of a ketone or aldehyde. wikipedia.orge-journals.in | One-pot potential; readily available starting materials. thermofisher.com | Lack of regioselectivity with unsymmetrical ketones; requires acidic conditions. thermofisher.com |

| Larock Indole Synthesis | Palladium-catalyzed annulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu | High regioselectivity; good functional group tolerance. nih.govub.edu | Requires pre-functionalized anilines (ortho-halo); reliance on palladium. researchgate.net |

| Bischler-Möhlau Synthesis | Reaction of an α-bromo-acetophenone with excess aniline (B41778). wikipedia.org | Uses simple starting materials. | Harsh reaction conditions; often poor yields and unpredictable regioselectivity. wikipedia.orgnih.gov |

| Direct C-H Arylation | Transition-metal-catalyzed coupling of an indole with an aryl partner. acs.org | High atom economy; avoids pre-functionalization. | Often requires directing groups; can require high temperatures or stoichiometric oxidants. acs.org |

Potential for Novel Chemical Transformations

The structure of this compound contains several reactive sites that allow for a wide range of novel chemical transformations, making it an excellent scaffold for chemical diversification.

N-H Functionalization: The indole nitrogen is acidic and can be deprotonated with a strong base to form an N-metallated indole. bhu.ac.in This nucleophile can react with various electrophiles, allowing for the introduction of alkyl, acyl, or sulfonyl groups. These N-substituents can profoundly alter the molecule's biological activity and physical properties.

C3-Position Electrophilic Substitution: The C3 position of the indole ring is electron-rich and is the preferred site for electrophilic substitution. bhu.ac.in This allows for reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations, enabling the introduction of a wide variety of functional groups at this position.

Ester Group Modification: The methyl ester on the benzoate (B1203000) ring is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid halides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for further chemical modification.

Ring System Transformations: More complex transformations could involve reactions that modify the core heterocyclic structure. For example, oxidative cleavage of the pyrrole (B145914) ring can yield ortho-acylamino benzophenones. Another possibility is the reduction of the benzene (B151609) portion of the indole to afford dihydroindole derivatives. bhu.ac.in

Table 2: Potential Chemical Transformations of this compound

| Reactive Site | Reaction Type | Reagents | Potential Product Class |

|---|---|---|---|

| Indole N-H | Alkylation/Acylation | NaH, then R-X or RCOCl | N-Substituted 2-arylindoles |

| Indole C3-H | Electrophilic Substitution | POCl₃/DMF (Vilsmeier-Haack) | 3-Formyl-2-arylindoles |

| Ester (CO₂Me) | Hydrolysis | LiOH, H₂O/THF | 3-(1H-Indol-2-yl)benzoic acid |

| Ester (CO₂Me) | Reduction | LiAlH₄ | [3-(1H-Indol-2-yl)phenyl]methanol |

| Ester (CO₂Me) | Amidation | R₂NH, Heat or coupling agent | 3-(1H-Indol-2-yl)benzamides |

Integration with Emerging Methodologies (e.g., flow chemistry, electrochemistry)

Modern synthetic methodologies can offer significant advantages over traditional batch chemistry, including improved safety, efficiency, and sustainability.